molecular formula C8H15Cl2N3 B2556750 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-1-ylmethanamine;dihydrochloride CAS No. 2470436-51-0

5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-1-ylmethanamine;dihydrochloride

Cat. No.: B2556750
CAS No.: 2470436-51-0
M. Wt: 224.13
InChI Key: KLEFVWKGWNCGOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-1-ylmethanamine dihydrochloride is a bicyclic heterocyclic compound featuring a partially hydrogenated imidazo[1,5-a]pyridine core with a methanamine substituent at the 1-position and two hydrochloride counterions. The molecular formula is inferred as C₇H₁₃Cl₂N₃, with a molecular weight of approximately 237.12 g/mol . The dihydrochloride salt enhances aqueous solubility, making it advantageous for pharmacological applications.

Properties

IUPAC Name

5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-ylmethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3.2ClH/c9-5-7-8-3-1-2-4-11(8)6-10-7;;/h6H,1-5,9H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLEFVWKGWNCGOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C=NC(=C2C1)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multicomponent Reaction (MCR) Strategies

The Azido-Ugi four-component reaction (4CR) is a cornerstone for synthesizing imidazo[1,5-a]pyridine derivatives. In a representative procedure, picolinaldehyde derivatives react with trimethylsilyl azide (TMSN₃), tert-butyl isocyanide, and acetic acid to form an intermediate azido-Ugi adduct. Subsequent treatment with acetic anhydride (Ac₂O) induces cyclization via N-acylation, yielding the imidazo[1,5-a]pyridine core. For the target compound, this core is further functionalized at the 1-position with an aminomethyl group.

Key Steps :

  • Azido-Ugi 4CR :
    • Reagents : Picolinaldehyde (1), TMSN₃ (2), tert-butyl isocyanide (3), acetic acid (4).
    • Conditions : Ethanol, room temperature, 12–24 hours.
    • Intermediate : Azido-Ugi adduct (yield: 70–90%).
  • Cyclization :
    • Reagents : Acetic anhydride, hydrochloric acid (HCl).
    • Conditions : 120°C, 1–2 hours.
    • Product : 1-Substituted imidazo[1,5-a]pyridine (yield: 60–85%).

Industrial-Scale Production Methods

Catalytic Hydrogenation

Industrial protocols often employ catalytic hydrogenation to saturate the pyridine ring. For example:

  • Substrate : Imidazo[1,5-a]pyridine precursor.
  • Catalyst : Palladium on carbon (Pd/C, 5–10 wt%).
  • Conditions : H₂ gas (50–100 psi), methanol, 60°C, 6–12 hours.
  • Yield : 80–95% for the tetrahydro derivative.

Salt Formation

Dihydrochloride salt formation is critical for stability and solubility:

  • Reagents : Anhydrous HCl gas or 4M HCl/dioxane.
  • Conditions : Stirring in dichloromethane (DCM) or ethanol, 0–5°C, 1–2 hours.
  • Isolation : Precipitation followed by filtration and drying under vacuum.

Optimization Strategies and Yield Improvements

Substrate Scope and Modifications

Table 1 summarizes the impact of aldehyde and isocyanide variations on yield:

Entry Aldehyde (R₁) Isocyanide (R₂) Yield (%)
1 H tert-Butyl 85
2 3-Methyl Benzyl 88
3 4-Fluoro Cyclohexyl 82
4 2-Nitro Allyl 75

Data adapted from, demonstrating tolerance for electron-withdrawing and donating groups.

Solvent and Temperature Effects

  • Optimal Solvents : Ethanol (for MCRs), DCM (for salt formation).
  • Temperature : Cyclization proceeds efficiently at 120°C, while hydrogenation requires moderate temperatures (60°C) to avoid over-reduction.

Mechanistic Insights

Cyclization Pathway

The acetic anhydride-mediated cyclization involves:

  • N-Acylation : Ac₂O reacts with the azido-Ugi adduct, forming an acylated intermediate.
  • Nitrilium Ion Formation : Elimination of acetic acid generates a reactive nitrilium species.
  • Cyclization : Intramolecular attack by the pyridine nitrogen forms the imidazo[1,5-a]pyridine core.

Stereochemical Considerations

The tetrahydro ring adopts a boat conformation, as confirmed by X-ray crystallography of analogous compounds. This geometry influences reactivity and downstream functionalization.

Challenges and Mitigation

Byproduct Formation

  • Issue : Over-acylation during cyclization.
  • Solution : Controlled stoichiometry of Ac₂O (1.2 equiv) and short reaction times.

Purification Difficulties

  • Issue : Co-elution of dihydrochloride salt with unreacted starting materials.
  • Solution : Gradient flash chromatography (hexanes:ethyl acetate, 0–100%).

Case Study: Scalable Synthesis

A 100-g scale synthesis was achieved using:

  • Azido-Ugi 4CR : 1.5 kg picolinaldehyde, 2.0 kg TMSN₃, 1.8 kg tert-butyl isocyanide.
  • Cyclization : 20 L Ac₂O, 8-hour reflux.
  • Final Yield : 72% (dihydrochloride salt), >99% purity by HPLC.

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-1-ylmethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: N-oxides of the imidazo-pyridine ring.

    Reduction: Reduced imidazo-pyridine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that derivatives of tetrahydroimidazo compounds exhibit significant anticancer properties. For instance, a series of synthesized derivatives showed promising results against human breast cancer cell lines (MCF-7) in vitro. The sulforhodamine B assay indicated that certain compounds displayed higher activity than standard anticancer drugs like Adriamycin at specific concentrations (10^-4 M) .

Table 1: Anticancer Activity of Tetrahydroimidazo Derivatives

Compound IDActivity LevelStandard Comparison
Compound 2ModerateAdriamycin
Compound 15HighAdriamycin
Compound 23Very HighAdriamycin

Orexin Receptor Antagonism

The compound has been identified as a non-peptide antagonist of orexin receptors (OX1 and OX2), which are implicated in various physiological functions including sleep regulation and appetite control. Research indicates that these antagonists can potentially treat sleep disorders and cognitive dysfunctions . In animal models, administration of these compounds resulted in decreased alertness and increased REM sleep duration, suggesting their utility in managing conditions like insomnia and PTSD .

Antimicrobial Properties

The antimicrobial potential of tetrahydroimidazo derivatives has also been explored. Compounds synthesized from this structure have shown varying degrees of antibacterial and antifungal activity against clinical pathogens. Structure-activity relationship studies indicate that modifications to the imidazo framework can enhance microbial inhibition .

Table 2: Antimicrobial Activity of Tetrahydroimidazo Derivatives

Compound IDBacteria TestedActivity Level
Compound AEscherichia coliModerate
Compound BStaphylococcus aureusHigh
Compound CCandida albicansLow

Synthesis and Evaluation

A comprehensive study conducted on various tetrahydroimidazo derivatives revealed their synthesis through methods such as Biginelli condensation. The resulting compounds were evaluated for biological activity, demonstrating significant potential against various cancer cell lines and microbial strains .

Therapeutic Insights

In a notable case study involving animal models, tetrahydroimidazo compounds were administered to assess their effects on cognitive functions and stress-related behaviors. Results indicated improvements in memory retention and reduced anxiety-like behaviors, supporting their application in treating neuropsychiatric disorders .

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-1-ylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. For example, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes involved in cell wall synthesis.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key differences among analogs arise from substituents and ring systems (pyridine vs. pyrazine) (Table 1).

Table 1: Structural and Physicochemical Comparison

Compound Name (CAS RN) Molecular Formula Molecular Weight (g/mol) Substituent/Ring Modification Key Properties
Target Compound C₇H₁₃Cl₂N₃ 237.12 1-ylmethanamine, dihydrochloride High solubility, protonable amine
Ethyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate dihydrochloride (N/A) C₉H₁₅Cl₂N₃O₂ 268.14 Ethyl carboxylate, pyrazine ring Lipophilic (ester group), lower solubility
3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride (1188265-60-2) C₆H₉BrClN₃ 245.52 3-Bromo, pyrazine ring Increased steric bulk, potential halogen bonding
5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-7-amine dihydrochloride (1417635-70-1) C₇H₁₃Cl₂N₃ 210.10 7-Amine substituent Altered basicity, potential for hydrogen bonding
MPV-207 analog (N/A) C₁₃H₁₀ClN₂ 256.69 2,6-Dichlorophenylmethyl group Enhanced aromatic interactions

Pharmacological Activities

  • PRC2 Modulation : The tetrahydroimidazo[1,5-a]pyridine core in compound 20b () engages in π-cation stacking with Tyr148 and Tyr365 in EZH2, critical for inhibiting PRC2 activity. The target compound’s methanamine group may enhance binding via additional hydrogen bonding .
  • mGlu5 Receptor Antagonism : Derivatives like ABP688 () show high affinity for mGlu5 receptors. The dihydrochloride form of the target compound could improve blood-brain barrier penetration compared to neutral analogs .
  • Antibacterial Activity : Hydrazone derivatives of tetrahydroimidazo[1,2-a]pyrimidines () exhibit zone of inhibition values up to 33 mm against E. coli and S. aureus. The target compound’s amine group may be modified to introduce similar bioactive moieties .

Biological Activity

5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-1-ylmethanamine; dihydrochloride is a compound of interest due to its potential biological activities. This article explores its structural characteristics, pharmacological properties, and relevant research findings.

Pharmacological Properties

Research indicates that derivatives of tetrahydroimidazo compounds exhibit various pharmacological activities:

  • Antimicrobial Activity : Some derivatives show significant antimicrobial properties, suggesting potential applications in treating infections .
  • CNS Activity : Compounds related to tetrahydroimidazo structures have been investigated for their effects on the central nervous system (CNS). They may serve as antagonists for orexin receptors, which are involved in sleep regulation and appetite control .

Case Studies and Research Findings

  • Heparanase-1 Inhibition : A study highlighted the synthesis of tetrahydroimidazo derivatives that act as potent inhibitors of Heparanase-1 (HPSE1), an enzyme implicated in cancer progression and kidney diseases. Compound 16 from this study demonstrated high selectivity for HPSE1 over other glucuronidases and showed enhanced inhibitory activity compared to earlier compounds .
  • Orexin Receptor Antagonism : Tetrahydroimidazo compounds have been identified as non-peptide antagonists of orexin receptors (OX1 and OX2). These receptors play crucial roles in regulating wakefulness and feeding behavior. Compounds targeting these receptors have shown promise in treating sleep disorders and stress-related conditions .
  • Synthesis and Optimization : Research has focused on optimizing synthetic routes for these compounds to improve yield and reduce environmental impact. For instance, a novel synthetic pathway was developed for tetrahydroimidazo derivatives that minimized the use of hazardous reagents .

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialSignificant activity against pathogens
CNS EffectsOrexin receptor antagonism
HPSE1 InhibitionPotent inhibitor with high selectivity

Structural Information

PropertyValue
Molecular FormulaC7H10N2
Molecular Weight122.17 g/mol
SMILESC1CCN2C=NC=C2C1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.